![molecular formula C13H12O2S B167924 2-[2-(2-Thienyl)ethyl]benzoic acid CAS No. 1622-54-4](/img/structure/B167924.png)

2-[2-(2-Thienyl)ethyl]benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-thiophen-2-ylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c14-13(15)12-6-2-1-4-10(12)7-8-11-5-3-9-16-11/h1-6,9H,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSDXOIAAYZTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167329 | |

| Record name | 2-(2-(2-Thienyl)ethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-54-4 | |

| Record name | 2-[2-(2-Thienyl)ethyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(2-Thienyl)ethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(2-Thienyl)ethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-thienyl)ethyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-[2-(2-Thienyl)ethyl]benzoic Acid: A Key Building Block in Medicinal Chemistry

Introduction

2-[2-(2-Thienyl)ethyl]benzoic acid, a unique bifunctional molecule, has emerged as a significant building block in the landscape of organic synthesis and medicinal chemistry. Its structure, which marries a lipophilic thienyl moiety with a ionizable carboxylic acid group via a flexible ethyl linker, presents a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical characteristics, synthesis, and applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. The inherent reactivity of both the thiophene ring and the benzoic acid functionality allows for a multitude of chemical transformations, making it a valuable precursor for creating diverse molecular architectures with potential biological activities.[1][2]

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its molecular formula, C13H12O2S, and a molecular weight of 232.3 g/mol .[3] The molecule consists of a benzoic acid substituted at the ortho position with a 2-(2-thienyl)ethyl group. This substitution pattern is crucial as it influences the molecule's conformation and its interactions with biological targets. The presence of both an aromatic carboxylic acid and a sulfur-containing heterocycle imparts a distinct set of physicochemical properties that are advantageous in drug design.

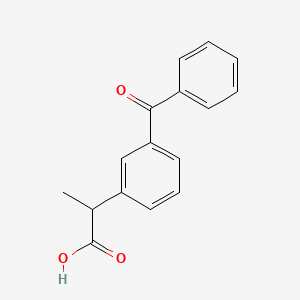

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1622-54-4 | [3] |

| Molecular Formula | C13H12O2S | [3] |

| Molecular Weight | 232.3 g/mol | [3] |

| Melting Point | 110-111 °C | [1] |

| Boiling Point | 361.8 °C at 760 mmHg | [1] |

| Density | 1.255 g/cm³ | [1] |

| pKa (Predicted) | 4.08 ± 0.36 | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several synthetic routes. The selection of a particular method is often dictated by the availability of starting materials, desired scale, and safety considerations. A commonly cited method involves the reaction of a precursor, 2-[2-(2-thienyl)vinyl]benzoic acid.

Synthetic Pathway Overview

A plausible and documented synthetic approach involves the hydrogenation of 2-[2-(2-thienyl)vinyl]benzoic acid. This precursor can be synthesized via a Wittig-Horner reaction, a powerful tool for olefination.

Caption: Generalized synthetic pathway to this compound.

Detailed Experimental Protocol (Literature-Derived)

The following protocol is based on a reported synthesis of this compound from its vinyl precursor.[3]

Step 1: Hydrogenation of 2-[2-(2-thienyl)vinyl]benzoic acid

-

Reaction Setup: In a high-pressure reactor, dissolve 2-[2-(2-thienyl)vinyl]benzoic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on activated charcoal (10% w/w).

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 15200 Torr.

-

Reaction Conditions: Heat the reaction mixture to 100°C and maintain for 12 hours with vigorous stirring.

-

Work-up and Purification: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Note: This protocol is a general guide and may require optimization for specific laboratory conditions and scales.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Benzoic Acid Ring): Four protons in the aromatic region (approximately 7.2-8.1 ppm). The ortho-substitution pattern will lead to a complex splitting pattern.

-

Aromatic Protons (Thiophene Ring): Three protons in the aromatic region (approximately 6.9-7.4 ppm), exhibiting characteristic thiophene splitting patterns.

-

Ethyl Bridge Protons: Two methylene groups appearing as triplets in the aliphatic region (approximately 2.9-3.5 ppm).

-

Carboxylic Acid Proton: A broad singlet in the downfield region (typically >10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region (approximately 170-180 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region (approximately 120-145 ppm) for both the benzene and thiophene rings.

-

Aliphatic Carbons: Two signals in the aliphatic region (approximately 25-40 ppm) corresponding to the ethyl bridge.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.

-

C=C Stretches (Aromatic): Multiple sharp absorption bands in the region of 1450-1600 cm⁻¹.

-

C-S Stretch (Thiophene): A weaker absorption band in the fingerprint region.

Mass Spectrometry

-

Molecular Ion Peak (M+): Expected at m/z = 232.

-

Fragmentation Pattern: Characteristic fragments would include the loss of the carboxylic acid group (-COOH, m/z = 45) and cleavage of the ethyl bridge.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of a variety of biologically active molecules. Its utility stems from the ability to modify both the carboxylic acid group (e.g., through amidation or esterification) and the thiophene ring (e.g., through electrophilic substitution).

Role as a Pharmacophore

The 2-thienylethylbenzoic acid scaffold can be considered a pharmacophore in its own right. The thiophene ring can engage in hydrophobic and π-stacking interactions with protein targets, while the benzoic acid moiety can form salt bridges or hydrogen bonds. This dual functionality makes it an attractive starting point for designing inhibitors of enzymes or receptor antagonists.

Therapeutic Potential

Derivatives of this compound are being investigated for a range of therapeutic applications, including:

-

Anti-inflammatory Agents: The structural motifs present in this molecule are found in several known anti-inflammatory drugs.

-

Metabolic Disorder Treatments: Its potential to be elaborated into molecules that interact with metabolic enzymes or nuclear receptors is an active area of research.[1]

Workflow for Derivative Synthesis and Screening

References

physical properties of 2-[2-(2-Thienyl)ethyl]benzoic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 2-[2-(2-Thienyl)ethyl]benzoic Acid

Introduction

This compound is a unique molecular scaffold combining a benzoic acid moiety with a thienylethyl substituent. This structure presents an interesting profile for investigation, particularly in drug discovery, where the carboxylic acid group can serve as a key interaction point with biological targets, and the thiophene ring can modulate metabolic stability and receptor affinity. While this compound has been identified in patent literature, a comprehensive public-domain characterization of its physical properties is lacking.

This guide provides a detailed framework for the systematic evaluation of the essential physicochemical properties of this compound. As a Senior Application Scientist, my objective is not merely to present a list of procedures but to offer a self-validating, logical workflow that explains the causality behind each experimental choice. The protocols described herein are designed to build a robust and reliable data package suitable for regulatory submissions, further research, and development.

Table 1: Predicted & Target Physicochemical Properties

| Property | Predicted Value/State | Experimental Methodology | Rationale |

| Molecular Formula | C₁₃H₁₂O₂S | - | Calculated from structure |

| Molecular Weight | 232.30 g/mol | Mass Spectrometry | To confirm identity and purity |

| Physical State | Crystalline Solid | Visual Inspection, Microscopy | Based on analogous structures |

| Melting Point | 100-150 °C | Differential Scanning Calorimetry (DSC) | To determine purity and solid-state stability |

| Aqueous Solubility | Sparingly Soluble | Equilibrium Shake-Flask Method | Critical for bioavailability and formulation |

| pKa | 4.0 - 5.0 | Potentiometric Titration | Governs ionization state at physiological pH |

| LogP | 2.5 - 3.5 | HPLC-based Method | Predicts membrane permeability and distribution |

Experimental Workflows & Protocols

Identity and Purity Confirmation: Mass Spectrometry & NMR

Before any other property is measured, the identity and purity of the analyte must be unequivocally confirmed.

Caption: Workflow for confirming the identity of the synthesized compound.

Thermal Analysis: Melting Point and Purity via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point of a crystalline solid. It provides a sharp endotherm for a pure substance and can reveal impurities through peak broadening or the appearance of multiple thermal events.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured transition temperatures.

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). The ramp rate is a critical parameter; 10 °C/min is standard for pharmaceutical compounds and provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔH) is calculated by integrating the area under the peak.

-

Purity can be estimated using the van't Hoff equation, which relates the shape of the melting peak to the mole fraction of impurities.

-

Ionization Constant: pKa Determination by Potentiometric Titration

The pKa is a critical parameter that dictates the extent of a molecule's ionization at a given pH. For a carboxylic acid, it governs solubility, absorption, and interaction with biological targets.

Caption: Experimental workflow for determining the pKa via potentiometric titration.

-

Solution Preparation: Prepare a 0.01 M solution of the compound in a co-solvent system (e.g., 50:50 methanol:water) if aqueous solubility is low. The use of a co-solvent is necessary to ensure the compound remains dissolved throughout the titration, but it's crucial to report the exact solvent system as it can influence the apparent pKa.

-

Titration:

-

Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).

-

Place the solution in a jacketed beaker maintained at 25 °C.

-

Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise aliquots.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the steepest part of the curve (the inflection point).

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This is a direct application of the Henderson-Hasselbalch equation.

-

Solubility Profile: Equilibrium Shake-Flask Method

Solubility is a gatekeeper property for bioavailability and formulation development. The shake-flask method, though time-consuming, remains the most reliable method for determining equilibrium solubility.

-

System Preparation: Add an excess amount of the solid compound to vials containing various media of interest (e.g., pH 1.2 buffer, pH 6.8 buffer, purified water, ethanol). The excess solid is critical to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours. Periodic checks are needed to ensure that solid material remains, confirming saturation.

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Report the solubility in mg/mL or µg/mL.

-

Introduction: The Foundational Importance of a Fundamental Property

An In-Depth Technical Guide to the Molecular Weight of 2-[2-(2-Thienyl)ethyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, precision is paramount. Every compound, from the simplest precursor to the most complex active pharmaceutical ingredient (API), is defined by a set of fundamental physicochemical properties. Among these, molecular weight stands as a cornerstone—a primary identifier that influences everything from reaction stoichiometry to biological activity. This guide focuses on one such molecule of interest: this compound.

This compound, featuring a benzoic acid moiety linked to a thienyl group, is a valuable building block in organic synthesis and a subject of interest in medicinal chemistry.[1][2] An accurate understanding and empirical validation of its molecular weight are not merely academic exercises; they are critical checkpoints in the research and development pipeline, ensuring purity, confirming identity, and enabling reproducible science. This document serves as a technical exploration of the molecular weight of this compound, detailing its established properties and the rigorous analytical methodologies required for its verification.

Physicochemical Profile of this compound

A comprehensive understanding of a compound begins with its core identifiers and physical properties. This data provides the necessary context for experimental design, from selecting appropriate solvents to setting purification parameters.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₂S | [1][3][4] |

| Molecular Weight | 232.30 g/mol (average) | [4][5][6][7] |

| 232.29818 g/mol | [2][3] | |

| 232.05580079 Da (Monoisotopic) | [6] | |

| CAS Number | 1622-54-4 | [1][2][3][5] |

| Melting Point | 110-111 °C | [2][3] |

| Boiling Point | 361.8 °C at 760 mmHg | [2] |

| Density | 1.255 g/cm³ | [2][3] |

| IUPAC Name | 2-(2-thiophen-2-ylethyl)benzoic acid | [6] |

| SMILES | C(CC1=CC=CS1)C2=C(C(O)=O)C=CC=C2 | [1] |

The slight variations in reported molecular weight values highlight the distinction between average molecular weight (calculated using the natural isotopic abundance of elements) and monoisotopic mass (calculated using the mass of the most abundant isotope of each element). For high-resolution analytical techniques, the monoisotopic mass is the more relevant value.

The Critical Role of Molecular Weight in Drug Development

The determination of molecular weight is a non-negotiable step in the characterization of any potential therapeutic agent. Its significance permeates multiple stages of the drug development lifecycle:

-

Identity and Purity Confirmation: The most immediate application is to confirm that the synthesized or acquired material is indeed the intended compound. Any deviation from the theoretical molecular weight signals the presence of impurities, residual solvents, or a completely different substance.

-

Stoichiometric Precision: All synthetic chemistry relies on precise molar ratios. An accurate molecular weight is essential for calculating the exact quantities of reactants needed, which directly impacts reaction efficiency, yield, and the impurity profile of the final product.

-

Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive characterization of any API. Molecular weight determination is a fundamental component of the Chemistry, Manufacturing, and Controls (CMC) section of any new drug application.

-

Pharmacokinetic Profiling: The size of a molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. While not the only factor, molecular weight influences processes like membrane permeability and renal clearance.

Primary Methodology for Molecular Weight Determination: Mass Spectrometry

While several methods can determine molecular weight, mass spectrometry (MS) is the gold standard for small organic molecules due to its exceptional accuracy, sensitivity, and the wealth of structural information it provides.[8][9] It directly measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination.[10]

Principle of Operation

The process of determining molecular weight by mass spectrometry involves a sequence of meticulously controlled steps.[11][12]

-

Ionization: The first step is to convert the neutral sample molecules into gaseous ions.[10] For a molecule like this compound, Electron Ionization (EI) is a common and effective method. In this process, the sample is bombarded with a high-energy electron beam, which knocks off an electron from the molecule to form a positive ion, known as the molecular ion (M⁺) .[11][13]

-

Acceleration: The newly formed ions are then accelerated by an electric field, imparting them with kinetic energy.[10]

-

Deflection (Mass Analysis): The beam of accelerated ions enters a magnetic field, which deflects them. The degree of deflection is inversely proportional to the ion's mass-to-charge ratio (m/z); lighter ions are deflected more than heavier ones.[10][11]

-

Detection: An electronic detector records the relative abundance of ions at each m/z value. The resulting output is a mass spectrum—a graph of ion intensity versus mass-to-charge ratio.[11]

The peak with the highest m/z value in the spectrum is generally considered the molecular ion peak, and its m/z value corresponds to the molecular weight of the compound.[10][12][13]

Caption: Workflow of a typical mass spectrometer.

Experimental Protocol: Mass Spectrometry of this compound

This protocol outlines the steps for obtaining a mass spectrum using a standard Electron Ionization Mass Spectrometer (EI-MS).

1. Sample Preparation:

- Ensure the sample is of high purity. Impurities will complicate the spectrum.

- Dissolve a small quantity (~1 mg) of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). The concentration should be low, typically in the range of 10-100 µg/mL.

2. Instrument Calibration & Setup:

- Calibrate the mass spectrometer using a known calibration compound (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy. This is a critical step for trustworthiness.

- Set the ionization energy, typically 70 eV for EI, which is a standard that promotes reproducible fragmentation and allows for comparison with library spectra.

- Set the mass analyzer to scan a relevant m/z range (e.g., m/z 40 to 400) to ensure capture of the molecular ion and significant fragments.

3. Sample Introduction:

- Introduce the sample into the instrument. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples, which also provides an additional layer of separation and purification.

4. Data Acquisition:

- Initiate the data acquisition process. The instrument will ionize the sample, separate the ions, and detect their abundance across the specified m/z range.

5. Data Interpretation: A Self-Validating System

- Identify the Molecular Ion (M⁺): Locate the peak with the highest m/z ratio. For this compound, this peak is expected at approximately m/z 232 .[6] This serves as the primary confirmation of molecular weight.

- Validate with Isotopic Peaks: The presence of naturally occurring heavier isotopes leads to small peaks at masses higher than the molecular ion. For C₁₃H₁₂O₂S, an "M+1" peak (from ¹³C) and an "M+2" peak (from ³⁴S) are expected. The relative intensity of the M+2 peak due to sulfur's isotopic abundance (~4.4%) is a strong confirmatory signature. The agreement between the observed and theoretical isotopic pattern provides a high degree of confidence in the assigned molecular formula.

- Analyze Fragmentation: The high energy of EI causes the molecular ion to break into smaller, characteristic fragment ions.[12][14] While a full analysis is beyond the scope of this guide, the fragmentation pattern serves as a molecular "fingerprint," further validating the compound's identity. The most intense peak in the spectrum is termed the base peak .[11][12]

Start [label="Obtain Mass Spectrum", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Find_Highest_mz [label="Identify Highest m/z Peak\n(Excluding noise)"];

Is_Molecular_Ion [label="Is this the Molecular Ion (M⁺)?\nExpected m/z ≈ 232", shape=diamond, style=filled, fillcolor="#FBBC05"];

Check_Isotopes [label="Analyze Isotopic Pattern\n(M+1, M+2 peaks)"];

Match_Theoretical [label="Does pattern match C₁₃H₁₂O₂S?", shape=diamond, style=filled, fillcolor="#FBBC05"];

Check_Fragments [label="Analyze Fragmentation Pattern"];

Confirmed [label="Molecular Weight Confirmed:\n232.30 g/mol", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Re-evaluate [label="Re-evaluate Data\n(Check for impurities, different ionization)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Find_Highest_mz;

Find_Highest_mz -> Is_Molecular_Ion;

Is_Molecular_Ion -> Check_Isotopes [label="Yes"];

Is_Molecular_Ion -> Re-evaluate [label="No"];

Check_Isotopes -> Match_Theoretical;

Match_Theoretical -> Check_Fragments [label="Yes"];

Match_Theoretical -> Re-evaluate [label="No"];

Check_Fragments -> Confirmed [label="Pattern is consistent"];

}

Caption: Logical workflow for validating molecular weight from a mass spectrum.

Conclusion

The molecular weight of this compound is definitively established as 232.30 g/mol . This value, however, is more than a mere number; it is a critical parameter validated through rigorous analytical science. Mass spectrometry provides an accurate, reliable, and self-validating system for this determination, leveraging the molecular ion peak, isotopic patterns, and fragmentation data to build an unassailable casefor the compound's identity and molecular formula. For any researcher, scientist, or drug development professional, mastering the principles and application of this technique is fundamental to ensuring the integrity and success of their scientific endeavors.

- This compound (CAS 1622-54-4), Santa Cruz Biotechnology. --INVALID-LINK--

- How can mass spectrometry determine molecular weight of organic compounds?, A-Level Chemistry. --INVALID-LINK--

- Cas 1622-54-4, this compound, LookChem. --INVALID-LINK--

- 2-(2-(2-Thienyl)ethyl)benzoic acid | C13H12O2S, BuyersGuideChem. --INVALID-LINK--

- 2-(2-(2-Thienyl)ethyl)benzoic acid, SIELC Technologies. --INVALID-LINK--

- This compound synthesis, ChemicalBook. --INVALID-LINK--

- This compound | 1622-54-4, ChemicalBook. --INVALID-LINK--

- This compound | C13H12O2S, PubChem. --INVALID-LINK--

- 2-(2-(THIOPHEN-2-YL)ETHYL)BENZOIC ACID, CymitQuimica. --INVALID-LINK--

- What Are the Analytical Methods for Molecular Weight Determination, MtoZ Biolabs. --INVALID-LINK--

- mass spectra - the molecular ion (M+) peak, Chemguide. --INVALID-LINK--

- Determination of Molecular Weight by Mass Spectros, Scribd. --INVALID-LINK--

- Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry, Chemistry LibreTexts. --INVALID-LINK--/01%3A_Structure_and_Bonding/1.05%3A_Mass_Spectrometry/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry)

- Relative and Accurate Molecular Weight Determination Methods, Creative Proteomics. --INVALID-LINK--

- Mass Spectrometry, Michigan State University Department of Chemistry. --INVALID-LINK--

- Working Principle of Molecular Weight Determination in HPLC Analysis, Mtoz Biolabs. --INVALID-LINK--

Molecular Weight Determination, Impact Analytical. --INVALID-LINK--

References

- 1. CAS 1622-54-4: this compound [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-(2-(2-Thienyl)ethyl)benzoic acid | C13H12O2S - BuyersGuideChem [buyersguidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(2-(2-Thienyl)ethyl)benzoic acid | SIELC Technologies [sielc.com]

- 6. This compound | C13H12O2S | CID 74186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(2-(THIOPHEN-2-YL)ETHYL)BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 8. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 10. tutorchase.com [tutorchase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility of 2-[2-(2-Thienyl)ethyl]benzoic acid in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-[2-(2-thienyl)ethyl]benzoic acid in organic solvents. Recognizing the current absence of publicly available experimental solubility data for this specific compound, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides a detailed, field-proven experimental protocol for thermodynamic solubility determination using the shake-flask method, and discusses the role of in-silico predictive tools. The methodologies are presented with an emphasis on scientific integrity and self-validating systems, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of Solubility for this compound

This compound is a unique organic molecule that incorporates a benzoic acid moiety, a flexible ethyl linker, and a thiophene ring.[1] This combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science.[1] The carboxylic acid group provides a handle for salt formation and hydrogen bonding interactions, while the thiophene ring, a common scaffold in many pharmaceuticals, contributes to the molecule's overall lipophilicity and electronic properties.

The solubility of this compound in various organic solvents is a cornerstone for its practical application. In drug development, solubility dictates the choice of solvents for synthesis, purification, and the formulation of dosage forms. Poor solubility can be a major hurdle, leading to low bioavailability and challenging formulation development.[2] Therefore, a thorough understanding and quantification of the solubility of this compound are essential for any research or development program involving this compound.

As of the date of this publication, a comprehensive search of the scientific literature has not yielded specific quantitative solubility data for this compound in organic solvents. This guide is therefore designed to empower researchers to generate this critical data in a reliable and scientifically sound manner.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the foundation for understanding solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in a given organic solvent will be a function of several structural features:

-

The Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).[3]

-

The Thiophene Ring: Thiophene is an aromatic heterocyclic compound with a nonpolar character.[4] It is readily soluble in nonpolar solvents like benzene and toluene.[4] This part of the molecule will contribute to its solubility in nonpolar and moderately polar organic solvents.

-

The Benzoic Acid Core: The benzene ring is hydrophobic and will favor interactions with nonpolar solvents.

-

The Ethyl Linker: This flexible alkyl chain adds to the nonpolar character of the molecule.

Based on these structural components, we can make some qualitative predictions about the solubility of this compound:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like ethanol and methanol, where the carboxylic acid group can form strong hydrogen bonds.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in very nonpolar solvents like hexane and cyclohexane, where the polar carboxylic acid group would be energetically unfavorable.

-

Poor Solubility in Water: The significant nonpolar surface area of the thiophene and benzene rings will likely lead to low aqueous solubility.[4][5]

These predictions provide a starting point for solvent selection in experimental solubility studies.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the saturation shake-flask method .[6] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a specific temperature. This section provides a detailed protocol for this method, emphasizing good laboratory practices to ensure data of high quality and integrity.[7][8]

The Principle of the Shake-Flask Method

The shake-flask method is based on the principle of achieving a thermodynamic equilibrium between the dissolved and undissolved states of a compound in a specific solvent at a constant temperature. By ensuring an excess of the solid compound is present, the resulting solution is considered saturated, and its concentration represents the equilibrium solubility.[6]

Detailed Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure equilibrium has been reached.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol Steps:

-

Preparation:

-

Add an excess of solid this compound to several glass vials. An excess is crucial to ensure saturation; a good starting point is to add enough solid so that it is clearly visible after the equilibration period.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period. A common starting point is 24 to 48 hours to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

-

Analysis:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Method Validation

To ensure the trustworthiness of the generated solubility data, the analytical method used (e.g., HPLC) must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[7][9][10] The validation should demonstrate that the method is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by showing that there are no interfering peaks from the solvent or impurities at the retention time of the analyte.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions of different concentrations and plotting the response versus concentration. The correlation coefficient, y-intercept, and slope of the regression line should be reported.

-

Accuracy: The closeness of the test results to the true value. This can be assessed by spiking a blank solvent with a known amount of the analyte and measuring the recovery.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) of a series of measurements.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table. The table should include the solvent, the temperature at which the measurement was performed, and the solubility value with appropriate units (e.g., mg/mL or mol/L) and the standard deviation from replicate measurements.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] |

In-Silico Solubility Prediction: A Complementary Approach

In the absence of experimental data, or as a preliminary screening tool, computational (in-silico) methods can be used to estimate the solubility of a compound. Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties, including solubility.[1][11][12]

Principles of QSPR and Machine Learning Models

QSPR models are developed by training machine learning algorithms on large datasets of compounds with experimentally determined solubilities.[11][13][14] The models learn the relationships between molecular descriptors (numerical representations of the chemical structure) and solubility. Once trained, these models can predict the solubility of new, untested compounds.

Using Online Prediction Tools

Several online tools and software packages are available that provide access to pre-trained solubility prediction models.[3][15][16] A typical workflow for using these tools is as follows:

-

Obtain the SMILES string for the compound: The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is O=C(O)c1ccccc1CCc2sccc2.

-

Input the SMILES string into the prediction tool.

-

The tool will calculate molecular descriptors and use its model to predict the solubility.

The following diagram illustrates the logical workflow for in-silico solubility prediction.

Caption: Logical workflow for in-silico solubility prediction using QSPR models.

It is important to note that in-silico predictions are estimates and may have a significant margin of error. They should be used as a guide for experimental design rather than a substitute for experimental measurement. The accuracy of the prediction depends on the quality of the training data and the applicability of the model to the specific chemical structure of interest.

Conclusion

While experimental solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a comprehensive roadmap for researchers to generate this crucial information. By combining a theoretical understanding of the compound's structural features with a robust experimental protocol based on the shake-flask method and sound analytical validation principles, reliable and reproducible solubility data can be obtained. In-silico prediction tools can serve as a valuable complementary approach for preliminary assessment and solvent selection. The methodologies outlined herein will empower researchers to fill the existing data gap and facilitate the further development and application of this promising compound.

References

- 1. â©1236⪠Solubility Measurements [doi.usp.org]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. On-line Software [vcclab.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility Measurements | USP-NF [uspnf.com]

- 6. Predicting Solubility | Rowan [rowansci.com]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 10. starodub.nl [starodub.nl]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. ICH Official web site : ICH [ich.org]

- 14. researchgate.net [researchgate.net]

- 15. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 16. chemaxon.com [chemaxon.com]

2-[2-(2-Thienyl)ethyl]benzoic acid melting point

An In-Depth Technical Guide to the Physicochemical Characterization and Melting Point Determination of 2-[2-(2-Thienyl)ethyl]benzoic Acid

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 1622-54-4), a key intermediate in pharmaceutical research and organic synthesis.[1][2] The document outlines the compound's critical physicochemical properties, with a primary focus on its melting point as a key indicator of purity and identity. We present validated, step-by-step protocols for both the synthesis and the precise determination of its melting point, grounded in established scientific principles. This guide is intended for researchers, chemists, and quality control professionals in the drug development and chemical synthesis sectors, offering field-proven insights to ensure data integrity and reproducibility.

Introduction: Significance of this compound

This compound is a heterocyclic carboxylic acid featuring a benzoic acid moiety linked to a thiophene ring via an ethyl bridge.[3] Its molecular structure makes it a valuable precursor in the synthesis of more complex molecules, particularly novel therapeutic agents.[1] The compound serves as a critical building block in pharmaceutical development, with research indicating its utility in creating compounds for treating inflammatory and metabolic disorders.[1] Given its role as a foundational intermediate, the unambiguous identification and purity assessment of this compound are paramount. The melting point is a fundamental, reliable, and cost-effective first-line technique for this purpose.

Core Physicochemical Properties

The identity and quality of a chemical intermediate are defined by its physical and chemical properties. A summary of the key characteristics for this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 1622-54-4 | [2][4][5] |

| Molecular Formula | C₁₃H₁₂O₂S | [4][5][6] |

| Molecular Weight | ~232.30 g/mol | [5][6] |

| Appearance | Yellow crystals | [2] |

| Melting Point | 109-113°C | [2] |

| Boiling Point | 361.8 °C at 760 mmHg | [1] |

| Density | ~1.255 g/cm³ | [1][4] |

In-Depth Analysis of the Melting Point

The melting point is not a single, invariant number but rather a melting range. For a highly pure, crystalline solid, this range should be narrow, typically less than 1°C. The literature reports a melting point for this compound between 109-113°C, with some suppliers specifying a tighter range of 110-111°C.[1][2][4]

This variation can be attributed to several factors, the most critical being sample purity. The presence of impurities, such as residual solvents or unreacted starting materials, disrupts the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, a sharp melting range within the accepted values is a strong indicator of high purity. Other factors, such as the heating rate of the apparatus and the calibration of the thermometer, can also introduce variability, underscoring the need for a standardized protocol.

Validated Synthesis and Purification Protocol

To obtain a sample suitable for accurate melting point determination, a robust synthesis and purification workflow is essential. The following protocol is based on the catalytic hydrogenation of the corresponding vinyl precursor, a reliable and high-yield method.[5]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-[2-(2-thienyl)vinyl]benzoic acid in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount (5-10% by weight) of palladium on activated charcoal (Pd/C).

-

Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a pressure of 15200 Torr.[5]

-

Reaction Conditions: Heat the mixture to 100°C and stir vigorously for 12 hours, or until hydrogen uptake ceases (monitored by a pressure gauge).[5]

-

Work-up: After cooling to room temperature, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is the gold standard for purifying solid organic compounds. It operates on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.

-

Solvent Selection: Choose a solvent system (e.g., an ethanol/water or toluene/hexane mixture) in which the crude product is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before hot-filtering to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to induce maximum crystallization.

-

Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum to constant weight to remove any residual solvent, which could otherwise depress the melting point.

Caption: Workflow for Synthesis and Purification.

Standard Operating Procedure for Melting Point Determination

This protocol ensures the accurate and reproducible measurement of the melting point using a modern digital capillary apparatus.

-

Sample Preparation: Ensure the purified sample is completely dry and free of solvent. Grind a small amount of the crystals into a fine, homogeneous powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap its sealed bottom on a hard surface (or drop it down a long glass tube) to pack the powder tightly into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Ramp (Optional): If the approximate melting point is unknown, perform a quick determination with a fast ramp rate (10-20°C/min) to find the approximate range.

-

Accurate Determination: For the precise measurement, use a fresh sample. Set the starting temperature to ~15°C below the expected melting point (e.g., 95°C).

-

Heating Rate: Set the ramp rate to a slow, controlled 1-2°C per minute. Rationale: A slow heating rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, preventing a lag that would result in an artificially high reading.

-

Observation and Recording:

-

T₁ (Onset Point): Record the temperature at which the first drop of liquid appears within the solid matrix.

-

T₂ (Clear Point): Record the temperature at which the last solid crystal melts, and the entire sample is a clear, transparent liquid.

-

-

Reporting: Report the result as the range from T₁ to T₂ (e.g., 110.5-111.2°C).

Caption: Decision workflow for melting point validation.

Data Interpretation and Troubleshooting

| Observation | Potential Cause(s) | Recommended Action |

| Broad Melting Range (> 2°C) | Presence of impurities (e.g., solvent, starting material). | Re-purify the sample via recrystallization. Ensure the sample is thoroughly dried. |

| Melting Point is Lower than Expected | Significant impurity content. | Re-purify the sample. Verify the identity of the compound using another technique (e.g., NMR, MS). |

| Sample Sublimes or Decomposes | The compound is thermally unstable at its melting point. | Use a sealed capillary tube. Record the temperature of decomposition/sublimation. |

| Inconsistent Readings | Improper sample packing; heating rate too fast; apparatus not calibrated. | Ensure consistent, tight packing. Use a slow ramp rate (1-2°C/min). Calibrate the apparatus with certified standards. |

Conclusion

The melting point of this compound is a critical parameter for its identification and quality assessment, with an accepted range of 109-113°C.[2] Achieving a sharp, reproducible melting range within this window is contingent upon both high sample purity and meticulous experimental technique. By employing the validated synthesis, purification, and determination protocols detailed in this guide, researchers can confidently establish the integrity of this vital pharmaceutical intermediate, ensuring the reliability of subsequent research and development efforts.

References

- 1. Cas 1622-54-4,this compound | lookchem [lookchem.com]

- 2. This compound | 1622-54-4 [chemicalbook.com]

- 3. CAS 1622-54-4: this compound [cymitquimica.com]

- 4. 2-(2-(2-Thienyl)ethyl)benzoic acid | C13H12O2S - BuyersGuideChem [buyersguidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C13H12O2S | CID 74186 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 2-[2-(2-Thienyl)ethyl]benzoic Acid: A Technical Guide for Researchers

Introduction

2-[2-(2-Thienyl)ethyl]benzoic acid (CAS No. 1622-54-4) possesses a unique molecular architecture, incorporating a flexible ethyl bridge linking a benzoic acid moiety and a thiophene ring.[1][2] This combination of a carboxylic acid, an aromatic ring, and a heteroaromatic system imparts distinct chemical properties that can be elucidated through various spectroscopic techniques. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

The structural formula of this compound is presented below. Its molecular formula is C₁₃H₁₂O₂S, with a molecular weight of approximately 232.30 g/mol .[1][3] The key structural features that will dominate its spectroscopic properties are:

-

Benzoic Acid Moiety: An ortho-substituted benzene ring with a carboxylic acid group.

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom.

-

Ethyl Bridge: A two-carbon aliphatic chain connecting the two aromatic systems.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.9-8.1 | Doublet of doublets | 1H | Aromatic proton on benzoic acid (ortho to COOH) |

| ~7.2-7.5 | Multiplet | 3H | Aromatic protons on benzoic acid |

| ~7.1-7.2 | Doublet of doublets | 1H | Thiophene proton (position 5) |

| ~6.9-7.0 | Doublet of doublets | 1H | Thiophene proton (position 3) |

| ~6.8-6.9 | Triplet | 1H | Thiophene proton (position 4) |

| ~3.2-3.4 | Triplet | 2H | Methylene protons adjacent to benzoic acid (-CH₂-) |

| ~3.0-3.2 | Triplet | 2H | Methylene protons adjacent to thiophene (-CH₂-) |

Causality behind Predictions:

-

The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet due to hydrogen bonding and exchange.

-

The aromatic protons of the benzoic acid ring will show complex splitting patterns (multiplets) in the range of 7.2-8.1 ppm, typical for substituted benzene rings. The proton ortho to the electron-withdrawing carboxylic acid group will be the most deshielded.

-

The protons on the thiophene ring will appear in the aromatic region, with chemical shifts and coupling constants characteristic of a 2-substituted thiophene.

-

The two methylene groups of the ethyl bridge will appear as triplets due to coupling with each other, in the range of 3.0-3.4 ppm.

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | Carboxylic acid carbon (-COOH) |

| ~140-145 | Quaternary carbon of thiophene (C2) |

| ~130-140 | Quaternary carbons of benzoic acid |

| ~123-130 | Aromatic CH carbons of benzoic acid and thiophene |

| ~35-40 | Methylene carbon adjacent to benzoic acid (-CH₂) |

| ~30-35 | Methylene carbon adjacent to thiophene (-CH₂) |

Causality behind Predictions:

-

The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the downfield end of the spectrum.[4]

-

The quaternary carbons in the aromatic rings will have distinct chemical shifts.

-

The protonated aromatic carbons will appear in the typical aromatic region.

-

The aliphatic methylene carbons will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~3100 | C-H stretch (aromatic) | Benzoic acid, Thiophene |

| 2850-2960 | C-H stretch (aliphatic) | Ethyl bridge |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic rings |

| ~1430 | C-H bend (in-plane) | Thiophene |

| ~1300 | C-O stretch | Carboxylic acid |

| 700-900 | C-H bend (out-of-plane) | Aromatic rings |

Causality behind Predictions:

-

A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[5]

-

A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[5]

-

Absorptions in the 1475-1600 cm⁻¹ range are typical for C=C stretching vibrations within the aromatic rings.

-

The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear in their characteristic regions.

-

The C-S stretching vibration of the thiophene ring is expected to be weak and may be difficult to assign definitively.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 232, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Causality behind Predictions:

-

Loss of the carboxylic acid group (•COOH, 45 Da) to give a fragment at m/z 187.

-

Cleavage of the bond between the ethyl bridge and the benzoic acid ring, leading to a fragment corresponding to the benzoic acid moiety (m/z 121) and the thienylethyl radical.

-

A prominent peak at m/z 97, corresponding to the thienylmethyl cation ([C₄H₃S-CH₂]⁺), is expected due to the stability of this benzylic-like cation.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and pick the peaks for both spectra.

-

References

- 1. This compound | C13H12O2S | CID 74186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1622-54-4: this compound [cymitquimica.com]

- 3. 2-(2-(2-Thienyl)ethyl)benzoic acid | C13H12O2S - BuyersGuideChem [buyersguidechem.com]

- 4. 2-(2-(2-Thienyl)ethyl)benzoic acid | SIELC Technologies [sielc.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to the Multifaceted Mechanism of Action of Tenidap (2-[2-(2-Thienyl)ethyl]benzoic acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenidap, chemically known as 2-[2-(2-Thienyl)ethyl]benzoic acid, is a novel anti-inflammatory and anti-rheumatic agent with a distinctive and complex mechanism of action that sets it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the molecular pathways modulated by Tenidap, offering insights for researchers and drug development professionals. Tenidap's therapeutic potential stems from its ability to concurrently inhibit key enzymes in the arachidonic acid cascade, suppress pro-inflammatory cytokine activity, and modulate cellular functions integral to the inflammatory response. This multi-pronged approach suggests its utility as a disease-modifying agent in inflammatory disorders, particularly rheumatoid arthritis.

Introduction: A Novel Cytokine-Modulating Anti-Rheumatic Drug

Tenidap emerged as a promising therapeutic candidate for rheumatoid arthritis, demonstrating not only symptomatic relief but also properties of a disease-modifying anti-rheumatic drug (DMARD).[1] Unlike conventional NSAIDs that primarily target cyclooxygenase (COX) enzymes, Tenidap exhibits a broader spectrum of anti-inflammatory activities.[2] Its unique chemical structure, featuring a thienyl group linked to a benzoic acid moiety, underpins its diverse pharmacological profile.[3][4] This guide will dissect the core components of Tenidap's mechanism of action, supported by experimental evidence and detailed protocols.

Dual Inhibition of the Arachidonic Acid Cascade: COX and 5-LOX

A primary and well-documented mechanism of Tenidap is its ability to inhibit both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonic acid metabolism.[5][6] This dual inhibition is a significant advantage, as it leads to a more comprehensive blockade of pro-inflammatory eicosanoid production.

Cyclooxygenase (COX) Inhibition

Tenidap effectively inhibits both COX-1 and COX-2 isoforms.[7] The inhibition of COX enzymes curtails the production of prostaglandins, which are key mediators of pain, inflammation, and fever. In vitro studies have demonstrated Tenidap's potent inhibition of COX-1, with an IC50 of 20 nM for prostaglandin D2 synthesis in rat basophilic leukemia cells.[7] Furthermore, Tenidap has shown to inhibit the COX pathway in human blood in vitro with an IC50 of 7.8 µM.[7] This activity contributes to its analgesic and acute anti-inflammatory effects.[7]

5-Lipoxygenase (5-LOX) Inhibition

In addition to its effects on COX, Tenidap is a potent inhibitor of 5-lipoxygenase.[5][8] This enzyme is responsible for the synthesis of leukotrienes, which are powerful chemoattractants and mediators of inflammation, particularly in the context of arthritis. The inhibition of 5-LOX by Tenidap leads to a decrease in the production of leukotriene B4 (LTB4), a key inflammatory mediator.[8] This unique 5-lipoxygenase inhibitory property differentiates Tenidap from traditional NSAIDs and contributes to its disease-modifying potential.[8]

Experimental Protocol: In Vitro 5-Lipoxygenase Activity Assay

This protocol outlines a method to assess the 5-LOX inhibitory activity of Tenidap in polymorphonuclear cells (PMNs).

Objective: To determine the IC50 of Tenidap for 5-LOX-mediated leukotriene B4 (LTB4) production.

Methodology:

-

Isolation of PMNs: Isolate human peripheral blood PMNs using a standard density gradient centrifugation method.

-

Pre-incubation with Tenidap: Pre-incubate the isolated PMNs with varying concentrations of Tenidap for 15 minutes at 37°C.

-

Stimulation: Stimulate the PMNs with a calcium ionophore (e.g., A23187) to induce LTB4 production.

-

Extraction of LTB4: Terminate the reaction and extract the LTB4 from the cell suspension using a suitable organic solvent.

-

Quantification of LTB4: Quantify the amount of LTB4 produced using a competitive enzyme immunoassay (EIA) or by high-performance liquid chromatography (HPLC).

-

Data Analysis: Plot the percentage inhibition of LTB4 production against the concentration of Tenidap to determine the IC50 value.

Modulation of Pro-Inflammatory Cytokine Signaling

A hallmark of Tenidap's mechanism of action is its ability to modulate the production and activity of key pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF).[1] This cytokine-modulating activity is central to its disease-modifying effects in rheumatoid arthritis.

Inhibition of IL-1, IL-6, and TNF Production

In vitro studies have shown that Tenidap significantly inhibits the production of IL-1, IL-6, and TNF in human cell lines.[1] This suppression of pro-inflammatory cytokine synthesis helps to dampen the inflammatory cascade that drives cartilage degradation, bone resorption, and systemic inflammation in rheumatoid arthritis.[1]

Post-Transcriptional Inhibition of IL-1 Receptor Expression

Tenidap has been shown to reduce the number of IL-1 receptors on synovial fibroblasts from patients with osteoarthritis and rheumatoid arthritis.[9] This effect appears to be post-transcriptional, as it involves a marked reduction in the type I IL-1R protein without affecting its mRNA levels.[9] By downregulating IL-1 receptor expression, Tenidap effectively reduces the cellular responsiveness to IL-1, further mitigating its pro-inflammatory effects.

Signaling Pathway: Tenidap's Impact on Inflammatory Signaling

Caption: Tenidap's multifaceted mechanism of action.

Additional Mechanisms of Action

Beyond its effects on eicosanoid and cytokine signaling, Tenidap exhibits several other activities that contribute to its overall anti-inflammatory profile.

Free Radical Scavenging

Tenidap has been shown to possess free radical scavenging properties.[5][6] This activity may be clinically relevant in the treatment of rheumatoid arthritis, where oxidative stress is implicated in the pathogenesis of the disease.[5]

Opening of Inwardly Rectifying Potassium (Kir) Channels

Tenidap is a potent opener of the inwardly rectifying K+ channel hKir2.3.[10] This action leads to membrane hyperpolarization and a decrease in cellular excitability, which may contribute to its anti-inflammatory effects, although the precise role in its therapeutic efficacy requires further investigation.

Modulation of Neutrophil Function

Tenidap has been observed to inhibit the degranulation of polymorphonuclear cells (neutrophils).[8] This action reduces the release of damaging enzymes like elastase and lactoferrin at sites of inflammation.[8]

Clinical and Biochemical Effects

The multifaceted mechanism of action of Tenidap translates into significant clinical and biochemical effects in patients with rheumatoid arthritis. Clinical trials have demonstrated that Tenidap is more effective than traditional NSAIDs in improving disease activity.[1][11] A key differentiator is its ability to rapidly and profoundly reduce serum levels of acute-phase proteins, such as C-reactive protein (CRP) and serum amyloid A (SAA).[1][12] This reduction in systemic inflammatory markers is indicative of its disease-modifying properties.[12]

Table 1: Summary of Tenidap's In Vitro Inhibitory Activities

| Target | IC50 / EC50 | Cell/System | Reference |

| Cyclooxygenase (COX-1) | 20 nM | Rat Basophilic Leukemia Cells | [7] |

| Cyclooxygenase (COX) | 7.8 µM | Human Blood | [7] |

| hKir2.3 K+ Channel | 402 nM (EC50) | Chinese Hamster Ovary Cells | [10] |

Conclusion

Tenidap (this compound) represents a significant departure from traditional anti-inflammatory agents due to its broad-spectrum mechanism of action. By simultaneously targeting the COX and 5-LOX pathways, suppressing key pro-inflammatory cytokines, and modulating various cellular functions, Tenidap offers a comprehensive approach to managing inflammatory diseases like rheumatoid arthritis. Although its development was halted due to toxicity concerns, the intricate and multifaceted mechanism of Tenidap continues to provide valuable insights for the design of next-generation anti-inflammatory and disease-modifying drugs.[2] Further research into compounds with similar multi-target profiles holds promise for the future of inflammatory disease therapy.

References

- 1. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tenidap - Wikipedia [en.wikipedia.org]

- 3. Cas 1622-54-4,this compound | lookchem [lookchem.com]

- 4. CAS 1622-54-4: this compound [cymitquimica.com]

- 5. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of 5-lipoxygenase product formation and polymorphonuclear cell degranulation by tenidap sodium in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tenidap reduces the level of interleukin 1 receptors and collagenase expression in human arthritic synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tenidap, a novel anti-inflammatory agent, is an opener of the inwardly rectifying K+ channel hKir2.3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparative study of tenidap, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reduction of acute-phase proteins with tenidap sodium, a cytokine-modulating anti-rheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-[2-(2-Thienyl)ethyl]benzoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 2-[2-(2-Thienyl)ethyl]benzoic acid, a molecule of significant interest in contemporary drug discovery. While direct extensive research on this specific compound is emerging, its structural motifs—a benzoic acid derivative linked to a thiophene ring—suggest a strong likelihood of anti-inflammatory and analgesic properties. This document synthesizes the available information on structurally related compounds and established pharmacological principles to present a scientifically grounded hypothesis for its mechanism of action. Furthermore, we provide detailed, field-proven experimental protocols for the comprehensive evaluation of its therapeutic potential, empowering research scientists and drug development professionals to systematically investigate this promising molecule.

Introduction: The Scientific Rationale

The confluence of a benzoic acid moiety and a thiophene ring in the structure of this compound (CAS 1622-54-4) positions it as a compelling candidate for therapeutic development.[1][2] Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities, including notable anti-inflammatory and analgesic effects.[3] The thiophene ring, a bioisostere of the benzene ring, is a common feature in many approved drugs and is known to modulate pharmacokinetic and pharmacodynamic properties, often enhancing therapeutic efficacy.[4]

Our central hypothesis is that this compound functions as a modulator of the eicosanoid signaling pathway, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide will elaborate on this proposed mechanism and provide the necessary tools for its empirical validation.

Chemical and Physical Properties [1][5]

| Property | Value |

| CAS Number | 1622-54-4 |

| Molecular Formula | C13H12O2S |

| Molecular Weight | 232.3 g/mol |

| Melting Point | 110-111 °C |

Proposed Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

We postulate that this compound, owing to its structural similarity to known COX inhibitors, will exhibit inhibitory activity against one or both COX isoforms. The carboxylic acid group is a common feature in many NSAIDs, anchoring the molecule to the active site of the COX enzyme. The thienyl-ethyl side chain will likely influence the compound's selectivity and potency.

Experimental Validation: A Step-by-Step Guide